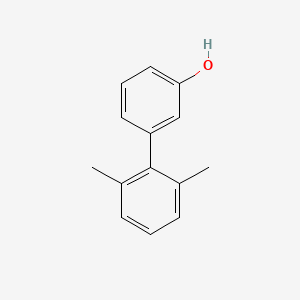

3-(2,6-Dimethylphenyl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2,6-dimethylphenyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O/c1-10-5-3-6-11(2)14(10)12-7-4-8-13(15)9-12/h3-9,15H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWYFGPJCFHOXMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C2=CC(=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 2,6 Dimethylphenyl Phenol and Analogous Arylphenols

Classical Organic Synthetic Routes

Classical organic synthesis provides foundational methods for the formation of arylphenols, often relying on fundamental reaction mechanisms that have been refined over many years.

Electrophilic Aromatic Substitution Approaches

Electrophilic aromatic substitution (EAS) is a cornerstone of arene functionalization. worktribe.comresearchgate.netresearchgate.netvitruve.fr In the context of synthesizing biaryl compounds like 3-(2,6-dimethylphenyl)phenol, EAS can be envisioned through a Friedel-Crafts-type arylation of a phenol (B47542) derivative. However, direct arylation of phenols can be challenging due to the high reactivity of the phenol ring, which can lead to over-alkylation or -arylation and poor regioselectivity. The hydroxyl group is a strong ortho-, para-director, making the synthesis of a meta-substituted product like this compound non-trivial via direct EAS.

A modern approach to overcome the inherent regioselectivity of EAS involves a "regiodiversion" strategy. researchgate.netresearchgate.net This can be achieved through a two-step process involving an initial electrophilic arylation to form a cyclohexadienone intermediate, followed by a rearrangement to yield the meta-arylphenol. researchgate.netresearchgate.net For instance, 2,6-dimethylphenol (B121312) can be converted to a dienone intermediate via a bismuth-mediated electrophilic arylation. worktribe.com This intermediate can then undergo an acid-promoted rearrangement to furnish the meta-arylated phenol. researchgate.net This method provides a pathway to highly functionalized and contiguously substituted aromatic building blocks that are difficult to access through traditional methods. worktribe.comresearchgate.net

Another strategy involves the functionalization of guaiacols, which are abundant lignin-derived feedstocks. nih.gov A C-O arylation strategy can be employed, which involves an arylative dearomatization mediated by an electrophilic bismuth(V) arylating agent, followed by reduction and deoxygenative rearomatization. nih.gov This approach allows for the synthesis of 2-arylphenols and overcomes the typical regioselectivity rules of EAS. nih.gov

Fries Rearrangement Strategies for Phenolic Derivatives

The Fries rearrangement is a classic organic reaction that converts a phenolic ester into a hydroxy aryl ketone using a Lewis acid catalyst. wisdomlib.orgbyjus.com This reaction is a valuable method for the synthesis of substituted phenols. wisdomlib.org The acyl group from the ester migrates to the aromatic ring, typically to the ortho and para positions. byjus.com The regioselectivity of the Fries rearrangement is dependent on reaction conditions such as temperature and solvent polarity. byjus.com Lower temperatures generally favor the para-substituted product, while higher temperatures favor the ortho-substituted product. byjus.com

While the traditional Fries rearrangement is an intramolecular process, its principles can be adapted for the synthesis of complex phenolic structures. The reaction is catalyzed by Brønsted or Lewis acids like HF, AlCl₃, BF₃, TiCl₄, or SnCl₄. organic-chemistry.org However, the requirement for stoichiometric amounts of often corrosive and toxic catalysts has led to the development of more environmentally friendly protocols using strong acids like methanesulfonic acid. organic-chemistry.org A photo-Fries rearrangement offers an alternative that proceeds without a catalyst, using UV light to induce the rearrangement of phenolic esters to hydroxy aryl ketones. slideshare.net This reaction occurs via the formation of phenoxy and acyl radicals that recombine. slideshare.net

It is important to note that the Fries rearrangement can be a reversible process, particularly with certain catalysts like trifluoromethanesulfonic acid (TFMS). uni-stuttgart.de The reversibility can influence the final product distribution, which may be under thermodynamic control. uni-stuttgart.de

Condensation Reactions for Formation of Related Phenolic Imines

The formation of imines, or Schiff bases, through the condensation of an amine with an aldehyde or ketone is a fundamental reaction in organic chemistry. scienceinfo.com When a phenol derivative is involved, phenolic imines are formed. These reactions are typically catalyzed by an acid or a base. scienceinfo.com The synthesis of imines from phenolic compounds can be a key step in the construction of more complex molecules. For instance, the condensation of 2,6-diformyl-4-methylphenol with a chiral diamine can lead to the formation of macrocyclic imines. mdpi.com

The reactivity of imines allows for subsequent transformations. For example, cyclic imines can react with phenols, including tyrosine residues in peptides, in aqueous media over a wide pH range without the need for additional catalysts to form Mannich products. nih.gov This highlights the potential for using phenolic imines as intermediates in bioconjugation.

Recent advancements have focused on developing greener and more efficient methods for imine synthesis. One such method is the aerobic photo-oxidative cross-condensation of anilines with benzylic amines, catalyzed by a palladium-metalated porous coordination network (PCN-222). acs.org This method allows for the synthesis of various imines under mild conditions and has been successfully applied to the synthesis of 2-(benzylideneamino)phenols. acs.org

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have become indispensable tools for the formation of C-C and C-O bonds, offering high efficiency and functional group tolerance for the synthesis of arylphenols.

Palladium-Catalyzed Hydroxylation of Aryl Halides

Palladium-catalyzed reactions are highly effective for the synthesis of phenols from aryl halides. bohrium.com One method involves the use of a palladacycle precatalyst in combination with a biarylphosphine ligand, such as tBuBrettPhos, for the hydroxylation of (hetero)aryl halides. nih.govmit.edu This system allows for the cross-coupling of both potassium and cesium hydroxides with a broad range of (hetero)aryl halides to produce phenols in high yields. nih.govmit.edu

A significant advancement in this area is the use of boric acid as a hydroxide (B78521) source. bohrium.comlookchem.comnih.gov This method is particularly advantageous as it tolerates a wide variety of functional groups, including base-sensitive ones, and proceeds under mild conditions. bohrium.comlookchem.comnih.gov The reaction is catalyzed by a palladium catalyst and is suitable for the synthesis of complex pharmaceutical molecules. bohrium.comlookchem.com

| Hydroxide Source | Catalyst System | Key Features | Reference |

|---|---|---|---|

| KOH, CsOH | Palladacycle precatalyst with tBuBrettPhos ligand | Broad scope for (hetero)aryl halides, high yields. | nih.gov, mit.edu |

| Boric Acid | Pd(OAc)₂ with t-BuBrettPhos ligand | Tolerates base-sensitive functional groups, mild conditions, suitable for complex molecules. | bohrium.com, lookchem.com, nih.gov |

Copper-Catalyzed Hydroxylation Methodologies

Copper-catalyzed hydroxylation of aryl halides offers a cost-effective and efficient alternative for the synthesis of phenols. figshare.comrsc.org Various copper-based systems have been developed with different ligands and reaction conditions to optimize yield and substrate scope.

One effective method employs hydroxypicolinamide ligands, which facilitate the efficient hydroxylation of heteroaryl halides with a broad functional group tolerance. figshare.com The reaction conditions, including the choice of ligand, solvent, and base (such as KOH, K₂CO₃, or K₃PO₄), can be adjusted to suit specific substrates. figshare.com

Another approach utilizes tetrabutylammonium (B224687) hydroxide as the hydroxide source in the presence of a copper(I) iodide catalyst and 8-hydroxyquinaldine (B167061) as a ligand. organic-chemistry.orgmemphis.edu This method is effective for the conversion of aryl iodides and bromides into phenols in good to excellent yields. organic-chemistry.org

A particularly environmentally friendly protocol involves the use of Cu₂O with 4,7-dihydroxy-1,10-phenanthroline as a catalyst in neat water, with a tetrabutylammonium hydroxide solution. rsc.org This method demonstrates excellent selectivity and functional group tolerance. rsc.org Furthermore, a powerful catalytic system combining Cu(acac)₂ and N,N'-bis(4-hydroxyl-2,6-dimethylphenyl)oxalamide (BHMPO) has been reported for the hydroxylation of a wide range of (hetero)aryl halides, including less reactive chlorides. nih.govorganic-chemistry.org

| Ligand | Hydroxide Source | Catalyst | Key Features | Reference |

|---|---|---|---|---|

| Hydroxypicolinamides | KOH, K₂CO₃, or K₃PO₄ | Copper | Efficient for heteroaryl halides, wide functional group tolerance. | figshare.com |

| 8-Hydroxyquinaldine | Tetrabutylammonium hydroxide | CuI | Good yields for aryl iodides and bromides. | organic-chemistry.org, memphis.edu |

| 4,7-Dihydroxy-1,10-phenanthroline | Tetrabutylammonium hydroxide | Cu₂O | Environmentally friendly (in water), excellent selectivity. | rsc.org |

| N,N'-bis(4-hydroxyl-2,6-dimethylphenyl)oxalamide (BHMPO) | Not specified | Cu(acac)₂ | Effective for a wide range of (hetero)aryl halides, including chlorides. | nih.gov, organic-chemistry.org |

Reductive Coupling of Aldehyde Precursors

The synthesis of arylphenols can be achieved through the reductive coupling of suitable aldehyde precursors. This strategy typically involves the initial synthesis of an aldehyde, such as 3-(2,6-dimethylphenyl)benzaldehyde, followed by its reduction to the corresponding alcohol. Nickel-catalyzed reductive couplings, for instance, have been effectively used to couple aldehydes with other molecules, demonstrating the utility of aldehydes as key synthons. acs.orgacs.org

The reduction of the aldehyde functional group to a benzyl (B1604629) alcohol is a critical step in this pathway. Various reductive methods can be employed. Catalytic hydrogenation is a common and efficient method for this transformation. Alternatively, modern catalytic systems can achieve this reduction under specific conditions. For example, nickel-catalyzed reductive couplings of aldehydes and alkynes can be controlled to achieve desired stereochemistry and regioselectivity. umich.edu Reductive amination processes, which couple aldehydes with amines, also highlight the versatility of aldehyde precursors in synthetic chemistry. arabjchem.org The choice of catalyst and reaction conditions, including the potential use of a secondary reagent like triethylborane (B153662) or phenyl iodide, can be crucial for the success of these reductive processes. scripps.edu

Oxidative Coupling and Dimerization Strategies

Oxidative coupling represents a powerful and atom-economical approach for the synthesis of biaryl compounds, including complex arylphenols. This method mimics biosynthetic pathways found in nature and can proceed through either enzymatic or chemical catalysis to form C-C or C-O bonds. wikipedia.orgresearchgate.netrsc.org

Enzymatic methods, often considered "green chemistry," utilize oxidoreductases like laccases and peroxidases to catalyze the dimerization of phenolic monomers. nih.govresearchgate.net Laccases, which are copper-containing enzymes, catalyze the one-electron oxidation of phenolic substrates to form phenoxy radicals. nih.govmdpi.com These highly reactive intermediates then undergo spontaneous, non-enzymatic coupling to form dimeric products. mdpi.com This process has been successfully applied to a variety of lignin-derived phenolic compounds. researchgate.net

The selectivity and yield of the dimerization can be influenced by factors such as the enzyme source, solvent system, pH, and the presence of oxygen. researchgate.netdtic.mil For instance, laccase from Trametes versicolor has been used to selectively dimerize various ortho-methoxy-para-substituted phenols with high yields. researchgate.net Similarly, peroxidases extracted from plant waste have demonstrated the ability to dimerize phenolic compounds like eugenol (B1671780) and ferulic acid. nih.gov The products of these enzymatic reactions can range from C-C coupled dimers to C-O coupled structures. nih.govresearchgate.net

| Phenolic Substrate | Enzyme | Key Product | Yield (%) |

|---|---|---|---|

| Vanillin | Laccase | Divanillin (5,5'-coupled) | 95 |

| Eugenol | Laccase | Dehydrodieugenol (C-C coupled) | 91 |

| 2,6-Dimethoxyphenol | Laccase | 3,3',5,5'-Tetramethoxy-1,1'-biphenyl-4,4'-diol | 80 |

| Acetovanillone | Laccase | Diacetovanillone (5,5'-coupled) | 96 |

| Methyl vanillate | Laccase | Dimethyl 5,5'-dehydrodivanillate | 87 |

Chemical oxidative coupling provides a non-enzymatic alternative for dimerizing phenols, often employing transition metal catalysts. wikipedia.org Catalysts based on metals such as copper, iron, vanadium, and chromium have been developed to achieve selective homo- and cross-coupling of phenolic substrates, using molecular oxygen as an economical and environmentally friendly terminal oxidant. researchgate.netnih.gov

The primary challenge in chemical oxidative coupling is controlling selectivity, including regioselectivity (ortho-ortho, ortho-para, para-para) and chemoselectivity (C-C vs. C-O bond formation). wikipedia.orgnih.gov The oxidation potentials of phenols are higher than those of related compounds like naphthols, making their oxidation more difficult and prone to side reactions like quinone formation. nih.gov The mechanism often involves the formation of a phenoxy radical intermediate through interaction with the metal catalyst. wikipedia.org The choice of metal and ligand is crucial for directing the reaction toward the desired product. For example, chromium-salen catalysts have shown exceptional performance in the selective cross-coupling of two different phenols. nih.gov Vanadium catalysts are particularly effective for intramolecular oxidative couplings that form phenol dienone structures. nih.gov Photocatalytic methods have also emerged as a powerful strategy, using light to generate a phenol radical cation, which then reacts with a nucleophilic partner. nsf.gov

| Catalyst System | Oxidant | Substrate Type | Coupling Type Achieved | Reference |

|---|---|---|---|---|

| Chromium-salen complexes | O₂ | Substituted phenols | Selective cross-coupling (ortho-ortho, ortho-para) | nih.gov |

| Vanadium tetrachloride (VCl₄) | - (acts as oxidant) | Phenol | ortho-ortho, ortho-para, para-para C-C coupling | wikipedia.org |

| Iron-porphyrin complexes | - | Phenols | Selective cross-coupling | nsf.gov |

| Copper-salan complexes | O₂ | Substituted phenols | Selective homo-coupling | nih.gov |

| Photocatalyst (e.g., Ru(bpy)₃²⁺) | Light/External Oxidant | Phenols/Arenes | Homo- and cross-coupling | nsf.gov |

Functional Group Interconversions and Derivatization Routes

Functional group interconversions offer versatile pathways to synthesize complex arylphenols from more accessible starting materials. These routes involve modifying existing functional groups on an aromatic scaffold to build the desired molecular structure.

Chloromethylation is a classic method for introducing a chloromethyl (-CH₂Cl) group onto an aromatic ring, a process often referred to as the Blanc-Quelet reaction. mdpi.com This reaction typically involves treating an electron-rich aromatic compound, such as a phenol, with formaldehyde (B43269) (or a source like paraformaldehyde) and hydrogen chloride. mdpi.commdpi.com The presence of a Lewis acid or a phase transfer catalyst can facilitate the reaction. researchgate.netresearchgate.net For phenolic substrates, the reaction must be carefully controlled to direct substitution onto the aromatic ring rather than O-alkylation of the hydroxyl group. mdpi.com

The resulting benzyl chloride is a versatile intermediate that can be subsequently reduced to a methyl group. A standard method for this reduction is catalytic hydrogenation, often using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. This two-step sequence—chloromethylation followed by reduction—provides a route to introduce methyl groups onto a phenolic backbone, effectively enabling the construction of target structures like this compound from appropriate precursors. For example, p-cresol (B1678582) can be doubly chloromethylated to yield 2,6-bis(chloromethyl)-4-methylphenol. mdpi.com

| Substrate | Reagents | Temperature (°C) | Product | Yield (%) |

|---|---|---|---|---|

| Vanillin | Paraformaldehyde, HCl | 60 | 5-(Chloromethyl)vanillin | 91 |

| Salicylaldehyde | Paraformaldehyde, HCl | 50 | 3-(Chloromethyl)-2-hydroxy-5-methylbenzaldehyde | 88 |

| Piceol | Paraformaldehyde, HCl | 25 | 3-(Chloromethyl)-4-hydroxyacetophenone | 95 |

| p-Cresol | Paraformaldehyde, HCl, DCM | 40 | 2,6-Bis(chloromethyl)-4-methylphenol | 76 |

The Friedel-Crafts acylation is a fundamental reaction for installing acyl groups onto aromatic rings, leading to the synthesis of ketones. mdpi.com When applied to 2,6-dimethylphenol (2,6-DMP), this reaction provides a direct route to functionalized hydroxyaryl ketones, which are valuable intermediates in organic synthesis. mdpi.comresearchgate.net The reaction involves treating 2,6-DMP with an acyl chloride in the presence of a catalyst. mdpi.com

Trifluoromethanesulfonic acid (TfOH) has proven to be a highly effective catalyst for this transformation, often used without a solvent. mdpi.comresearchgate.net This method exhibits high regioselectivity, exclusively yielding the C-acylated product at the para-position relative to the hydroxyl group, with no O-acylation observed. mdpi.com The reaction conditions, such as temperature and the molar ratio of reactants and catalyst, are optimized to achieve high yields in short reaction times. mdpi.comresearchgate.net This strategy allows for the introduction of various acyl chains onto the 2,6-dimethylphenol scaffold, creating a diverse range of ketone derivatives. mdpi.comresearchgate.net

| Acyl Chloride (R-COCl) | Mole Ratio (TfOH:2,6-DMP:Acyl Chloride) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Acetyl chloride (R=Me) | 2:1:1 | 50 | 2 | 92 |

| Propionyl chloride (R=Et) | 2:1:1 | 50 | 3 | 90 |

| Benzoyl chloride (R=Ph) | 2:1:1 | 50 | 4 | 88 |

| Lauroyl chloride (R=C₁₁H₂₃) | 2:1:1 | 50 | 4 | 85 |

Nucleophilic Addition Reactions for Phenol-Containing Bisphenols

The synthesis of bisphenols, a class of compounds characterized by two phenol moieties linked by a carbon bridge, frequently employs nucleophilic addition reactions. In these syntheses, a phenol derivative acts as the nucleophile, attacking an electrophilic carbonyl carbon of a ketone or aldehyde. This reaction is typically catalyzed by a strong acid, which serves to activate the carbonyl compound towards nucleophilic attack.

This synthetic strategy can be extended to produce a variety of structurally diverse bisphenols. For instance, the synthesis of DOPO-containing bisphenols utilizes a similar nucleophilic addition principle. mdpi.com In one study, 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) was reacted with hydroxyaryl ketones in the presence of 2,6-dimethylphenol (2,6-DMP) and a catalytic amount of p-toluenesulfonic acid (p-TSA). mdpi.com The reaction involves the nucleophilic addition of the active hydrogen on the phosphorus atom of DOPO to the carbonyl group of the ketone. mdpi.com

Detailed research findings from the synthesis of a specific DOPO-containing bisphenol, 6-(1,1-bis(4-hydroxy-3,5-dimethylphenyl)ethyl)dibenzo[c,e] Current time information in Bangalore, IN.nih.govoxaphosphinine 6-oxide (DOPO-Me-diol), illustrate the reaction conditions. mdpi.com The synthesis was achieved by heating a mixture of DOPO, a ketone derivative (DMP-Keto-Me), 2,6-dimethylphenol, and p-TSA. mdpi.com

Table 1: Reaction Conditions and Results for the Synthesis of DOPO-R-diols mdpi.com

| Reactant 1 (Ketone) | Reactant 2 | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| DMP-Keto-Me | DOPO | p-TSA | 130 | 17 | 85 |

| DMP-Keto-Et | DOPO | p-TSA | 130 | 18 | 83 |

| DMP-Keto-Ph | DOPO | p-TSA | 130 | 20 | 80 |

This table is based on data for the synthesis of various DOPO-substituted bisphenol derivatives as reported in the study. mdpi.com

Furthermore, studies on the synthesis of benign, methoxylated bisphenols through Friedel-Crafts alkylations highlight the role of the phenol as the nucleophile. diva-portal.org In these reactions between benzylic alcohols (electrophiles) and various phenols (nucleophiles), the degree of methoxylation on the nucleophile was found to significantly affect the selectivity of the reaction, influencing the ratio of p,p'- and m,p'-isomers produced. diva-portal.org For example, using phenol or guaiacol (B22219) as the nucleophile favored the formation of the p,p'-isomer, whereas the more methoxylated syringol favored the m,p'-isomer. diva-portal.org

Table 2: Influence of Nucleophile on Isomer Ratio in Bisphenol Synthesis diva-portal.org

| Electrophile | Nucleophile | Major Product Isomer |

|---|---|---|

| Syringic alcohol | Phenol | p,p' |

| Syringic alcohol | Guaiacol | p,p' |

| Syringic alcohol | Syringol | m,p' |

This table illustrates the impact of the nucleophile's structure on the isomeric product distribution in the synthesis of methoxylated bisphenols. diva-portal.org

These examples demonstrate that nucleophilic addition reactions, where a phenol derivative serves as the nucleophile attacking a carbonyl or related electrophile, represent a versatile and widely applicable strategy for the synthesis of a broad range of phenol-containing bisphenols.

Chemical Reactivity and Mechanistic Studies of 3 2,6 Dimethylphenyl Phenol and Its Derivatives

Pathways of Electrophilic Aromatic Substitution

The phenol (B47542) ring is highly activated towards electrophilic aromatic substitution due to the electron-donating nature of the hydroxyl group. byjus.com This group directs incoming electrophiles primarily to the ortho and para positions. However, the bulky 2,6-dimethylphenyl substituent at the 3-position introduces considerable steric hindrance, which plays a crucial role in determining the final substitution pattern.

Regioselectivity and Steric Influence of Dimethylphenyl Substituents

The 2,6-dimethylphenyl group, often referred to as a xylyl group, significantly encumbers the space around the C2 and C4 positions of the phenolic ring. The two methyl groups on the xylyl substituent protrude, creating a sterically hindered environment. Consequently, electrophilic attack at the C2 position (ortho to the hydroxyl group and adjacent to the bulky substituent) is strongly disfavored.

Attack at the C4 position (para to the hydroxyl group) is also subject to steric hindrance, albeit to a lesser extent than the C2 position. The most favored position for electrophilic substitution is the C6 position (ortho to the hydroxyl group), which is the least sterically hindered of the activated positions. Therefore, electrophilic aromatic substitution reactions on 3-(2,6-dimethylphenyl)phenol are expected to yield predominantly the 6-substituted product.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position of Substitution | Activating Influence of -OH | Steric Hindrance from Dimethylphenyl Group | Predicted Outcome |

|---|---|---|---|

| C2 (ortho) | High | High | Highly Disfavored |

| C4 (para) | High | Moderate | Minor Product |

| C6 (ortho) | High | Low | Major Product |

Research on similarly hindered phenolic compounds supports this prediction. For instance, studies on phenols with bulky ortho-substituents have shown a strong preference for substitution at the less hindered positions. core.ac.uk

Catalytic Effects on Substitution Patterns

The choice of catalyst can influence the regioselectivity of electrophilic aromatic substitution. Lewis acid catalysts, such as AlCl₃ or FeCl₃, are commonly used to enhance the electrophilicity of the attacking reagent. masterorganicchemistry.com In the case of this compound, a bulky catalyst-electrophile complex may further exacerbate the steric hindrance around the C2 and C4 positions, leading to an even higher selectivity for the C6 product.

Conversely, in reactions that can proceed without a strong Lewis acid, such as the halogenation of highly activated phenols, the steric factors inherent to the substrate itself will be the primary determinant of the substitution pattern. byjus.com For example, bromination of phenol with bromine water proceeds readily without a catalyst to give polybrominated products. byjus.com In the case of this compound, controlled bromination would likely yield the 6-bromo derivative as the initial product.

Oxidation and Reduction Processes of the Phenolic Moiety

The phenolic hydroxyl group is susceptible to both oxidation and can influence the reduction of other functional groups on the molecule.

Phenolic Oxidation to Quinones and Related Compounds

Phenols can be oxidized to quinones, which are dicarbonyl compounds. libretexts.org The oxidation of this compound is expected to produce an ortho-quinone, as the para-position is blocked by the dimethylphenyl substituent. Reagents such as o-iodoxybenzoic acid (IBX) are known to be effective for the regioselective oxidation of phenols to o-quinones. nih.govnih.gov

The reaction likely proceeds through the formation of an intermediate where the iodine of the IBX is coordinated to the phenolic oxygen. This is followed by an intramolecular oxygen delivery to the most nucleophilic and least sterically hindered ortho position, which is the C6 position. Subsequent oxidation of the resulting catechol (1,2-dihydroxybenzene) intermediate would yield the corresponding o-quinone. nih.gov

Table 2: Expected Products from the Oxidation of this compound

| Oxidizing Agent | Proposed Intermediate | Final Product |

|---|---|---|

| o-Iodoxybenzoic Acid (IBX) | IBX-phenol adduct | 3-(2,6-Dimethylphenyl)-1,2-benzoquinone |

| Fremy's Salt [(KSO₃)₂NO] | Phenoxyl radical | 3-(2,6-Dimethylphenyl)-1,2-benzoquinone |

Other oxidizing agents like Fremy's salt are also commonly used for the oxidation of phenols to quinones. libretexts.org

Reductive Transformations of Associated Functional Groups

The primary reductive transformation associated with the phenolic moiety is the reduction of quinones back to their corresponding dihydroxybenzene forms (hydroquinones or catechols). libretexts.org For instance, the 3-(2,6-dimethylphenyl)-1,2-benzoquinone formed from oxidation could be reduced back to 3-(2,6-dimethylphenyl)catechol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or stannous chloride (SnCl₂). libretexts.org

If other reducible functional groups are introduced onto the molecule, such as a nitro group via electrophilic nitration, they can also be reduced. For example, a nitro group at the C6 position could be reduced to an amino group using standard conditions, such as catalytic hydrogenation (H₂/Pd-C) or treatment with metals in acidic solution (e.g., Sn/HCl).

Proton Coupled Electron Transfer (PCET) Mechanisms

Proton-coupled electron transfer (PCET) is a fundamental reaction mechanism that involves the concerted transfer of a proton and an electron. nih.gov Phenolic compounds are classic substrates for studying PCET due to the presence of a readily transferable phenolic proton and the ability of the aromatic ring to be oxidized (lose an electron).

In the context of this compound, a PCET process would involve the transfer of the hydroxyl proton to a suitable acceptor base, coupled with the transfer of an electron from the phenol ring to an electron acceptor. This process generates a phenoxyl radical. PCET can occur through a concerted pathway, where the proton and electron transfer in a single kinetic step, or through stepwise pathways involving initial electron transfer followed by proton transfer (ET-PT) or initial proton transfer followed by electron transfer (PT-ET). chemrxiv.orgchemrxiv.org

The specific pathway is influenced by factors such as the solvent, the properties of the proton and electron acceptors, and the driving force of the reaction. researchgate.net The bulky 2,6-dimethylphenyl group is not expected to directly participate in the PCET event itself, but its steric bulk could influence the approach of the proton and/or electron acceptors to the phenolic moiety, potentially affecting the reaction kinetics. PCET is a key mechanism in many biological processes, including photosynthesis, and studies on model compounds like phenols provide valuable insights into these complex systems. nih.govnih.gov

Hydrogen Atom Transfer (HAT) Pathways

Hydrogen Atom Transfer (HAT) is a one-step process involving the transfer of a hydrogen atom (both a proton and an electron) from the phenolic hydroxyl group to a radical species. researchgate.net This mechanism is a key pathway for the antioxidant activity of phenols, where they neutralize reactive free radicals. nih.gov The core driving force for HAT is the bond dissociation energy (BDE), with the reaction being favorable if the bond being formed in the product is stronger than the phenolic O-H bond being broken.

While the reaction of a phenoxyl radical with a phenol is often described as a Proton-Coupled Electron Transfer (PCET) due to the transfer of a proton between sigma orbitals and an electron between pi orbitals, the formal abstraction of a hydrogen atom from a phenol by a different, unrelated radical is typically classified as HAT. nih.govnih.gov The kinetics of such reactions have been studied extensively for various phenols. For instance, the rate constants for hydrogen abstraction by the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical provide a measure of antioxidant potency. nih.gov Similarly, the reaction of phenols with high-valent metal-oxo species like ferrate(VI) also proceeds via a HAT mechanism. rsc.org

The table below presents kinetic data for HAT reactions from various phenols, illustrating the range of reactivity.

| Phenolic Compound | Reacting Radical/Oxidant | Second-Order Rate Constant (k) M⁻¹s⁻¹ | Solvent |

| Caffeic Acid | DPPH | 5000 (approx.) | Methanol |

| Quercetin | DPPH | 400 (approx.) | Methanol |

| Phenol | Ferrate(VI) | 1.11 (at pH 7.2) | Water |

| 4-Methoxyphenol | Ferrate(VI) | 1.62 (at pH 7.2) | Water |

This table presents exemplary kinetic data for Hydrogen Atom Transfer (HAT) reactions involving various phenolic compounds to illustrate the range of reactivities. Data sourced from studies on dietary polyphenols and ferrate(VI) oxidation. nih.govrsc.org

Stepwise Proton Transfer/Electron Transfer (PT/ET) Processes

Reactions involving the net transfer of a hydrogen atom can also proceed through multi-step pathways. These are typically categorized as sequential or stepwise processes involving separate proton transfer (PT) and electron transfer (ET) events. nih.gov The order of these steps defines the specific pathway:

Electron Transfer followed by Proton Transfer (ET-PT): In this mechanism, an initial electron is transferred from the phenol to an oxidant, forming a phenol radical cation. This intermediate is highly acidic and subsequently undergoes a rapid proton transfer to a base (which can be the solvent). nih.gov This pathway is generally favored by stronger oxidants. nih.gov

Proton Transfer followed by Electron Transfer (PT-ET): This pathway begins with the deprotonation of the phenol by a base to form a phenoxide anion. The phenoxide, being more electron-rich than the neutral phenol, is then oxidized via electron transfer to an acceptor, yielding a phenoxy radical. nih.gov This route is often favored when a sufficiently strong base is present. nih.gov

The competition between these stepwise pathways and a concerted mechanism is governed by the thermodynamics and kinetics of each elementary step. nih.gov If the intermediate of a stepwise path (the phenol radical cation in ET-PT or the phenoxide anion in PT-ET) is too high in energy, that pathway becomes thermodynamically unfavorable, and a concerted route may be preferred. nih.gov

Influence of Ligand Environment on PCET Kinetics and Mechanisms

The surrounding chemical environment, including the solvent and the presence of coordinating species (ligands or bases), has a profound influence on the rates and mechanisms of Proton-Coupled Electron Transfer (PCET). nih.gov The solvent can alter the reaction pathway by stabilizing or destabilizing the reactants, intermediates, and transition states involved in the transfer processes.

Key solvent properties that affect PCET kinetics include:

Hydrogen-Bond-Accepting (HBA) Ability: Solvents that are strong hydrogen-bond acceptors can form hydrogen bonds with the phenolic proton. This interaction must be broken during the transfer process, which can significantly slow down the rate of HAT reactions. canada.ca

Anion-Solvating Ability: In stepwise PT-ET mechanisms, the formation of a phenoxide anion intermediate is a crucial step. Solvents that are effective at solvating anions can stabilize this intermediate, thereby favoring the PT-ET pathway. Conversely, poor anion solvators would disfavor this route. nih.govcanada.ca

The delicate balance between these mechanisms is dependent on both the environment and the specific reactants. nih.gov For example, kinetic studies on proton transfer from phenols to radical anions showed systematic deviations from expected rate constants that were attributed to the varying anion-solvating abilities of the solvents. canada.ca Therefore, the choice of solvent can be used to modulate the reactivity and potentially switch the dominant reaction mechanism between HAT, ET-PT, and PT-ET pathways.

Investigations into Thermal Stability and Degradation Pathways

The thermal stability of phenolic compounds is a critical property, particularly for applications in materials science where they are used as precursors for polymers like phenolic resins. Thermal degradation typically occurs at elevated temperatures and can proceed through various decomposition reactions. Studies on phenolic resins, which are structurally related to complex phenols, show that thermal degradation is a multi-stage process.

For neat phenolic resins, degradation under an inert atmosphere generally occurs in three stages: initial crosslinking, cleavage of methylene (B1212753) bridges that connect the aromatic rings, and finally, the splitting of hydrogen atoms directly from the benzene (B151609) nuclei at very high temperatures. mdpi.com The presence of bulky, stable substituents on the phenolic ring, such as a phenyl group, is known to enhance the thermal stability of related polymer systems like polysiloxanes. bohrium.com

The table below, based on data from a polyhedral oligomeric silsesquioxane (POSS) modified phenolic resin, illustrates the typical data obtained from thermogravimetric analysis (TGA), which measures weight loss as a function of temperature.

| Material | Atmosphere | Temperature of Fastest Weight Loss (°C) | Residual Weight at 800 °C (%) |

| Neat Phenolic Resin | Argon | 547 | ~65 |

| Neat Phenolic Resin | Air | 494 | 6.95 |

| POSS Modified Resin | Argon | 617 | ~65 |

| POSS Modified Resin | Air | 617 | >65 |

This table shows representative thermogravimetric analysis (TGA) data for a neat phenolic resin and a modified version, demonstrating how thermal stability is assessed under different atmospheres. Data sourced from a study on POSS modified phenolic resins. mdpi.com

Oxidative Dimerization as a Degradation Mechanism

One of the primary reaction pathways for sterically hindered phenols, such as those with substituents at the 2 and 6 positions, is oxidative coupling. wikipedia.org This process can be considered a degradation or transformation pathway initiated by an oxidant. For 2,6-disubstituted phenols, this coupling often leads to either C-O bond formation, resulting in polymers like poly(phenylene ether), or C-C bond formation to produce biphenol structures. acs.org

Mechanistic studies on the closely related compound, 2,6-dimethylphenol (B121312), have shown that selective para-C–C coupling can be achieved to form 3,5,3′,5′-tetramethyl-biphenyl-4,4′-diol. rsc.orgnih.gov This reaction is mediated by an oxidant, such as a hypervalent iodine compound like (diacetoxyiodo)benzene, and proceeds via the formation of a phenoxy radical intermediate. rsc.orgresearchgate.net The steric hindrance provided by the methyl groups at the ortho positions directs the coupling to the para position, leading to the formation of a C-C bond between two phenol units. rsc.org This oxidative dimerization represents a well-defined degradation or reaction pathway for phenols with a substitution pattern similar to that of this compound.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Analysis

NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of 3-(2,6-dimethylphenyl)phenol by probing the magnetic properties of its atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment

Proton (¹H) NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within the this compound molecule. The spectrum is expected to show distinct signals corresponding to the phenolic hydroxyl proton, the aromatic protons on both phenyl rings, and the methyl group protons.

The chemical shift (δ) of the phenolic -OH proton is typically variable and can appear as a broad singlet, with its position influenced by solvent, concentration, and temperature. The aromatic protons on the phenolic ring and the dimethylphenyl ring would resonate in the downfield region, typically between 6.5 and 7.5 ppm. The splitting patterns of these aromatic protons are complex due to spin-spin coupling between adjacent, non-equivalent protons. The six protons of the two methyl (-CH₃) groups are chemically equivalent and are expected to produce a sharp singlet in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Phenolic OH | Variable (e.g., 4.5-8.0) | Broad Singlet | 1H |

| Aromatic H | ~6.5-7.5 | Multiplet | 7H |

| Methyl H (-CH₃) | ~2.0-2.5 | Singlet | 6H |

Note: These are predicted values based on analogous structures. Actual experimental values may vary.

Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Studies

Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. Both FTIR and Raman spectroscopy provide a characteristic "fingerprint" spectrum that is unique to the molecular structure of this compound.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, exciting its vibrational modes. The FTIR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. A prominent, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the phenolic group; its broadness indicates hydrogen bonding. The C-O stretching vibration of the phenol (B47542) is expected to appear in the 1200-1300 cm⁻¹ region.

Aromatic C-H stretching vibrations typically produce sharp peaks just above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings give rise to a series of bands in the 1450-1600 cm⁻¹ region. Aliphatic C-H stretching from the methyl groups would be observed around 2850-3000 cm⁻¹.

Raman Spectroscopy Applications

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FTIR. Raman is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the C-C stretching vibration of the bond connecting the two phenyl rings, a key structural feature, is expected to be a strong band in the Raman spectrum, often observed around 1285 cm⁻¹ for biphenyl (B1667301) compounds. researchgate.net The symmetric "breathing" modes of the aromatic rings also typically yield strong Raman signals. The non-polar C-C and C-H bonds of the methyl groups and phenyl rings are well-suited for analysis by Raman spectroscopy.

Correlation of Vibrational Modes with Molecular Structure and Interactions

The vibrational spectra of this compound are sensitive to its three-dimensional structure and intermolecular interactions. The molecule is a substituted biphenyl, and like biphenyl itself, it is not planar due to steric hindrance between the ortho substituents and protons on the adjacent ring. libretexts.org This results in a twisted conformation with a specific dihedral angle between the planes of the two aromatic rings. libretexts.orgnih.gov

This torsional angle influences the vibrational coupling between the two rings. acs.org Changes in this angle, whether due to crystal packing forces or solvent effects, can lead to shifts in the frequencies of vibrational modes, particularly the inter-ring C-C stretching mode. researchgate.netacs.org

Furthermore, the phenolic -OH group can act as a hydrogen bond donor. Intermolecular hydrogen bonding significantly affects the O-H stretching frequency in the FTIR spectrum, causing it to broaden and shift to lower wavenumbers. The specific frequency and shape of this band can provide insights into the nature and strength of hydrogen bonding interactions in the solid state or in solution.

Table 3: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Notes |

|---|---|---|---|

| O-H Stretch | FTIR | 3200-3600 | Broad due to hydrogen bonding |

| Aromatic C-H Stretch | FTIR/Raman | 3000-3100 | Sharp peaks |

| Aliphatic C-H Stretch | FTIR/Raman | 2850-3000 | From -CH₃ groups |

| Aromatic C=C Stretch | FTIR/Raman | 1450-1600 | Multiple bands |

| Inter-ring C-C Stretch | Raman | ~1285 | Sensitive to torsional angle |

| C-O Stretch | FTIR | 1200-1300 | Strong absorption |

Note: These are typical frequency ranges for the specified functional groups and vibrations.

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy of this compound is utilized to probe its electronic transitions, primarily the π → π* transitions within the aromatic rings. The biphenyl system, with its two conjugated phenyl rings, forms the core chromophore. The presence of a hydroxyl (-OH) group and two methyl (-CH₃) groups as substituents influences the position and intensity of the absorption maxima (λmax).

The hydroxyl group, an auxochrome, can cause a bathochromic (red) shift in the absorption bands due to its electron-donating mesomeric effect, which extends the conjugation. Conversely, the two methyl groups on one of the phenyl rings introduce steric hindrance. This steric strain is known to cause a dihedral angle to exist between the planes of the two aromatic rings, which can disrupt the planarity of the biphenyl system. This disruption of coplanarity can lead to a hypsochromic (blue) shift, as it reduces the extent of π-electron delocalization between the rings.

| Transition Type | Expected λmax (nm) | Contributing Moieties |

|---|---|---|

| π → π* | ~260 - 280 | Biphenyl System |

Mass Spectrometry for Structural Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful tool for confirming the molecular weight of this compound and for elucidating its structure through analysis of its fragmentation patterns. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions.

The molecular ion peak for this compound would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation of this molecular ion can be predicted based on the structure of the molecule and the known fragmentation patterns of related compounds, such as 3-hydroxybiphenyl nist.gov.

Key fragmentation pathways would likely include:

Cleavage of the C-C bond between the two phenyl rings: This would lead to the formation of ions corresponding to the 2,6-dimethylphenyl cation and the 3-hydroxyphenyl radical, or vice versa.

Loss of a methyl group: Fragmentation of one of the methyl groups from the 2,6-dimethylphenyl ring.

Loss of CO: A characteristic fragmentation of phenols, where the hydroxylated ring loses a molecule of carbon monoxide.

Formation of a tropylium ion: Rearrangement of the phenyl rings upon fragmentation can lead to the formation of the stable C₇H₇⁺ ion.

| Fragment Ion | Predicted m/z | Proposed Structure/Origin |

|---|---|---|

| [M]⁺• | 198 | Molecular Ion |

| [M - CH₃]⁺ | 183 | Loss of a methyl radical |

| [C₈H₉]⁺ | 105 | 2,6-Dimethylphenyl cation |

| [C₆H₅O]⁺ | 93 | 3-Hydroxyphenyl cation |

| [M - CO]⁺• | 170 | Loss of carbon monoxide from the phenol ring |

X-ray Crystallography for Solid-State Structural Determination of Related Compounds

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure of this compound itself has not been reported, analysis of the crystal structures of related compounds containing the 2,6-dimethylphenyl moiety offers valuable insights into its likely solid-state conformation.

For instance, the crystal structures of compounds containing N-(2,6-dimethylphenyl) groups have been determined. These structures consistently show a significant dihedral angle between the plane of the 2,6-dimethylphenyl ring and the plane of the adjacent part of the molecule. This twisting is a direct consequence of the steric hindrance imposed by the two ortho-methyl groups.

In a hypothetical crystal structure of this compound, one would expect to observe:

A non-planar conformation with a significant dihedral angle between the two aromatic rings.

Intermolecular hydrogen bonding involving the hydroxyl group, potentially leading to the formation of chains or dimers in the crystal lattice.

Typical aromatic C-C bond lengths and angles, with some distortion possible due to steric strain.

| Parameter | Expected Value/Feature | Reasoning |

|---|---|---|

| Dihedral Angle (Inter-ring) | Significant (likely > 40°) | Steric hindrance from ortho-methyl groups |

| Intermolecular Interactions | O-H···O or O-H···π hydrogen bonding | Presence of the hydroxyl group |

| Crystal Packing | Formation of supramolecular assemblies | Driven by hydrogen bonding and van der Waals forces |

Computational and Theoretical Chemistry of 3 2,6 Dimethylphenyl Phenol Systems

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental in predicting the electronic properties and stability of molecules.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 3-(2,6-Dimethylphenyl)phenol, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to optimize the molecular geometry. These calculations would yield key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity and electronic transitions. Other properties that could be calculated include the dipole moment, polarizability, and the distribution of atomic charges, which would provide insight into the molecule's polarity and intermolecular interactions.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Predicted Value |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

| Dipole Moment | Data not available |

| Molecular Polarizability | Data not available |

Note: This table represents the types of data that would be generated from DFT studies; specific values are not available in the literature.

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a pathway to predict spectroscopic properties from first principles. While computationally more intensive than DFT, they can offer high accuracy. These methods could be used to calculate the vibrational frequencies of this compound, which correspond to the peaks observed in Infrared (IR) and Raman spectra. Theoretical predictions of the NMR chemical shifts (¹H and ¹³C) and UV-Vis electronic absorption spectra would also be possible, aiding in the experimental characterization of the molecule.

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure and internal interactions of a molecule dictate its physical and chemical properties.

The structure of this compound features a hydroxyl (-OH) group, which can act as a hydrogen bond donor. A potential intramolecular hydrogen bond could form between the hydroxyl hydrogen and the π-electron system of the adjacent dimethylphenyl ring. Computational methods would be used to analyze the potential energy surface of the molecule, identifying stable conformers and quantifying the strength of any such hydrogen bonds through geometric criteria and energy decomposition analysis.

While this compound itself does not have common tautomeric forms like phenol-imine vs. keto-amine, theoretical studies could investigate other potential equilibria, such as those involving proton transfer in different solvent environments or in excited electronic states. For related Schiff base compounds containing a similar phenolic moiety, computational studies often focus on the equilibrium between the phenol-imine and keto-amine tautomers. Such studies calculate the relative energies and activation barriers for the tautomerization process, providing insights into which form is more stable under various conditions.

Prediction of Spectroscopic Properties

Computational chemistry is a valuable tool for interpreting and predicting experimental spectra. By calculating properties such as vibrational frequencies, electronic transition energies, and nuclear magnetic shielding constants, theoretical spectra can be generated. These computed spectra can then be compared with experimental data to confirm the molecular structure and assign spectral features. For this compound, this would involve simulating its IR, Raman, UV-Vis, and NMR spectra.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

Calculated Vibrational Frequencies and Potential Energy Distribution

Computational chemistry provides a powerful lens for examining the vibrational characteristics of this compound. Through methods like Density Functional Theory (DFT) and ab initio calculations, researchers can predict the vibrational frequencies and understand the nature of these vibrations through Potential Energy Distribution (PED) analysis. These theoretical approaches complement experimental techniques such as FT-IR and FT-Raman spectroscopy.

For phenolic compounds, vibrational spectra are typically calculated using basis sets like 6-31G(d,p). researchgate.net A detailed assignment of the vibrational frequencies is made possible by the PED, which describes the contribution of individual internal coordinates to each normal mode of vibration. researchgate.net This allows for a clear-cut assignment of vibrational modes, such as OH bending, and various ring modes. researchgate.net

Studies on similar phenol (B47542) derivatives have demonstrated the utility of these computational methods. For instance, in the analysis of 2,6-dimethyl-4-nitrophenol, the fundamental modes of vibrational frequencies were assigned based on recorded FT-IR and FT-Raman spectra. researchgate.net In the case of phenol itself, vibrational spectra have been calculated using Hartree-Fock, MP2, and DFT methods to provide a thorough assignment of vibrational frequencies based on PED. researchgate.net These computational studies can sometimes lead to the reassignment of previously reported experimental vibrational modes. researchgate.net

The vibrational analysis of related molecules, such as phenol-h6 and phenol-d5 (B121304) cations, has been successfully carried out using photoelectron spectroscopy, allowing for the assignment of numerous vibrational frequencies. stanford.edu For more complex systems like phenol-(H2O)3, ab initio calculations at the Hartree-Fock level have been employed to analyze and interpret the experimental vibrational frequencies and isotope shifts in the S0 electronic state. unige.ch

Table 1: Illustrative Calculated Vibrational Frequencies and PED for a Phenolic Compound

| Mode | Calculated Frequency (cm⁻¹) | PED Contribution | Assignment |

| ν(OH) | 3650 | 98% OH stretch | O-H stretching |

| β(OH) | 1350 | 75% OH bend, 15% CC stretch | O-H in-plane bending |

| ν(C-O) | 1250 | 60% C-O stretch, 25% CC stretch | C-O stretching |

| Ring | 1600 | 85% CC stretch | Aromatic C-C stretching |

| Ring | 1000 | 90% CH bend | Aromatic C-H in-plane bending |

| γ(CH) | 850 | 95% CH oop bend | Aromatic C-H out-of-plane bending |

Note: This table is a generalized representation based on typical values for phenolic compounds and is intended for illustrative purposes. Actual values for this compound would require specific calculations.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum chemical method for calculating the electronic absorption spectra of molecules. arxiv.orgrsc.org It provides insights into the excited-state properties, such as excitation energies, oscillator strengths, and absorption wavelengths. tandfonline.com This theoretical approach is crucial for interpreting experimental UV-Visible spectra and understanding the electronic transitions within a molecule. researchgate.net

The accuracy of TD-DFT calculations can be influenced by the choice of exchange-correlation functional and basis set. nih.gov For instance, combining TD-DFT with the Δ self-consistent field (ΔSCF) approach has been shown to provide more accurate core-electron spectra. nih.govresearchgate.net While TD-DFT can reproduce the qualitative shape of measured spectra, absolute excitation energies may have errors that can be corrected by shifting the spectrum based on ΔSCF results. nih.gov

For organic molecules, TD-DFT calculations are often performed with functionals like ωB97X-D and basis sets such as 6-311++G(d,p) to predict excitation energies, wavelengths, and oscillator strengths. researchgate.net These calculations can be performed in different environments, such as in a vacuum or in various solvents, to understand the effect of the medium on the electronic properties. researchgate.net

Studies on various organic compounds have demonstrated that TD-DFT can yield results that are comparable to experimental findings. researchgate.netaps.org For example, in the study of certain Schiff bases, TD-DFT calculations showed comparable transition energies and intensities to experimental UV-Visible spectrophotometry results. researchgate.net The method has also been successfully applied to study the light absorption properties of molecules in different environments, from a vacuum to a protein. rsc.org

Table 2: Representative TD-DFT Calculated Electronic Transitions for a Phenolic Compound

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S0 → S1 | 4.50 | 275 | 0.02 |

| S0 → S2 | 4.95 | 250 | 0.15 |

| S0 → S3 | 5.40 | 230 | 0.80 |

Note: This table provides a generalized example of TD-DFT output for a phenolic compound. Specific values for this compound would require dedicated computational analysis.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry offers valuable tools for modeling reaction pathways and analyzing transition states, providing insights into the reactivity of molecules like this compound. These methods can predict the mechanisms of chemical reactions and the energies of reactants, products, and transition states.

For phenolic compounds, a key area of study is their reaction with formaldehyde (B43269), which is fundamental to the formation of phenolic resins. usda.gov Computational studies can be used to understand the relationship between the reactivity of a phenolic compound and the electronic properties of its reactive sites. usda.gov By calculating atomic charges on the aromatic ring, it is possible to correlate these charges with experimentally determined reaction rate constants. usda.gov

Ab initio methods at levels of theory such as RHF/6-31+G have been used to calculate atomic charges for various phenolic compounds. usda.gov These theoretical calculations can help predict the reactivity of different phenolic structures with formaldehyde, which is useful for designing new adhesive systems. usda.gov

The insights gained from such computational modeling can help in understanding reaction mechanisms and can decrease the time needed for the development of new materials. usda.gov

Studies of Non-Linear Optical Properties (if applicable)

Non-linear optical (NLO) properties of organic materials are of significant interest for applications in photonics, such as optical switching and data processing. mdpi.comjhuapl.edu Computational methods, particularly those based on DFT, are instrumental in predicting and understanding the NLO response of molecules.

The NLO properties of a molecule are related to its hyperpolarizability. For organic compounds, a large NLO response is often associated with a high degree of π-conjugation and the presence of electron-donating and electron-withdrawing groups. mdpi.comnih.gov Computational studies can evaluate the first and second hyperpolarizabilities (β and γ, respectively) to assess the NLO potential of a molecule. researchgate.net

For instance, studies on Schiff bases have shown that their NLO properties can be evaluated from frontier molecular orbitals and hyperpolarizabilities. researchgate.net Low energy gaps between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can indicate potential for NLO applications. researchgate.net

Applications in Chemical Synthesis and Materials Science

Role as a Synthetic Intermediate and Building Block in Complex Organic Synthesis

Phenolic compounds containing the 2,6-dimethylphenyl group are valuable synthetic intermediates in the preparation of more complex molecules. The steric hindrance provided by the two methyl groups on the phenyl ring can influence the regioselectivity of reactions and the stability of the resulting products. These compounds can serve as precursors for the synthesis of specialized ligands, pharmaceutical intermediates, and other functional organic molecules.

In organic synthesis, the phenolic hydroxyl group can be a site for various chemical transformations, including etherification and esterification, while the 2,6-dimethylphenyl group can direct metallation reactions to specific positions. The synthesis of complex phenols often involves palladium-catalyzed cross-coupling reactions, where the choice of ligands and reaction conditions is crucial for achieving high yields and functional group tolerance chemistryviews.orgorganic-chemistry.org. For instance, the development of new methods for the synthesis of phenols from aryl halides under mild conditions has expanded the toolbox for creating complex phenolic structures chemistryviews.org.

Application in Ligand Design for Catalysis

The 2,6-dimethylphenylphenol framework is a key component in the design of ligands for transition metal catalysis. The steric bulk of the 2,6-dimethylphenyl group can create a specific coordination environment around a metal center, influencing the catalytic activity and selectivity of the resulting complex.

Schiff base ligands derived from the condensation of salicylaldehyde derivatives with 2,6-dimethylaniline readily form stable complexes with a variety of transition metals. These ligands, which incorporate the 2,6-dimethylphenyl group, can act as bidentate or multidentate ligands, coordinating with metal ions through the nitrogen of the imine group and the oxygen of the phenolic hydroxyl group.

For example, a cobalt(II) complex has been synthesized with a Schiff base ligand featuring a 2-bromo-4-chloro-6-[(E)-(2,6-dimethylphenyl)iminomethyl]phenolate structure. In this complex, the Co(II) ion is coordinated by two of these bidentate ligands, resulting in a distorted tetrahedral geometry google.com. Similarly, palladium(II) complexes have been formed with ligands containing the 2,6-dimethylphenyl moiety, where the coordination geometry and reactivity are influenced by the steric and electronic properties of the ligand researchgate.netfigshare.com. The formation of such complexes is a fundamental aspect of their application in catalysis semanticscholar.org.

The stability of metal-ligand complexes is a critical factor in their application, and it is quantified by the stability constant (log K). Higher values indicate a stronger interaction between the metal ion and the ligand. For mixed ligand complexes involving a Schiff base with a {[(2,6-dimethylphenyl)imino]methyl}phenol moiety, stability constants have been determined for several transition metal ions.

The stability of these complexes generally follows the Irving-Williams series, which is a well-established trend in the stability of divalent first-row transition metal complexes.

| Metal Ion | log K₁ |

|---|---|

| Co(II) | 6.20 |

| Ni(II) | 7.15 |

| Cu(II) | 10.20 |

| Zn(II) | 6.60 |

The structure of a ligand plays a pivotal role in determining the performance of a metal catalyst. The steric and electronic properties of the ligand can affect the coordination number, geometry, and electron density of the metal center, which in turn influences the catalyst's activity, selectivity, and stability.

In the context of ligands bearing the 2,6-dimethylphenyl group, the steric bulk of this group can create a pocket around the metal center. This can promote certain reaction pathways while hindering others, leading to high selectivity. For instance, in polymerization reactions, the ligand structure can control the microstructure and molecular weight of the resulting polymer. Schiff base metal complexes have been shown to be effective catalysts in a variety of reactions, including oxidations, polymerizations, and carbon-carbon bond-forming reactions semanticscholar.orgresearchgate.netepa.gov. The catalytic activity is often enhanced upon complexation of the Schiff base with a metal ion semanticscholar.org. The choice of the metal center also has a significant impact on the catalytic activity, with different metals showing varying efficiencies in the same reaction researchgate.net.

Monomer in Polymer Chemistry

While "3-(2,6-Dimethylphenyl)phenol" itself is not commonly cited as a direct monomer, the closely related compound 2,6-dimethylphenol (B121312) is a crucial monomer in the synthesis of high-performance polymers.

Poly(2,6-dimethyl-1,4-phenylene oxide) (PPO), also known as polyphenylene ether (PPE), is a high-performance thermoplastic with excellent thermal stability, dimensional stability, and dielectric properties. It is synthesized through the oxidative coupling polymerization of 2,6-dimethylphenol mdpi.comresearchgate.net.

The polymerization is typically catalyzed by a copper-amine complex in the presence of oxygen. The reaction involves the formation of a phenoxy radical, which then couples to form the polymer chain.

Reaction Scheme for the Synthesis of PPO:

n C₈H₁₀O (2,6-dimethylphenol) + n/2 O₂ → [-C₈H₈O-]n + n H₂O

The properties of the resulting PPO, such as molecular weight and polydispersity, can be controlled by adjusting the reaction conditions, including the catalyst system, solvent, and temperature researchgate.netresearchgate.net. The synthesis of PPO can also be carried out in aqueous media, offering a more environmentally friendly route researchgate.net. Functionalized PPOs can be prepared by copolymerizing 2,6-dimethylphenol with other substituted phenols, allowing for the tuning of the polymer's properties for specific applications mdpi.comdntb.gov.ua.

Tailoring Material Properties through Polymerization and Copolymerization

While direct studies on the homopolymerization of this compound are not extensively documented in the reviewed literature, the behavior of the closely related and structurally analogous monomer, 2,6-dimethylphenol (DMP), provides significant insights into its potential for creating valuable polymeric materials. The polymerization of 2,6-disubstituted phenols is a well-established method for synthesizing poly(phenylene oxide) (PPO) or poly(phenylene ether) (PPE), a class of high-performance thermoplastics known for their excellent thermal stability, dimensional stability, and dielectric properties.

The primary method for polymerizing 2,6-dimethylphenol is oxidative coupling polymerization . This process typically involves a copper-amine catalyst system and oxygen, leading to the formation of poly(2,6-dimethyl-1,4-phenylene oxide). It is highly probable that this compound could undergo a similar oxidative coupling polymerization to yield a novel poly(phenylene oxide) with a bulky 2,6-dimethylphenyl substituent. This substituent would be expected to significantly influence the polymer's properties, potentially leading to:

Increased Glass Transition Temperature (Tg): The bulky side group would restrict chain mobility, leading to a higher Tg and improved heat resistance.

Enhanced Solubility: The presence of the phenyl substituent might improve the polymer's solubility in common organic solvents, facilitating processing.

Modified Mechanical Properties: The rigid biphenyl (B1667301) unit could enhance the stiffness and strength of the resulting polymer.

A powerful strategy for fine-tuning the properties of polymers is copolymerization . By incorporating a second, structurally different monomer, the characteristics of the final material can be precisely controlled. In the context of PPOs derived from substituted phenols, copolymerization has been effectively used to introduce specific functionalities and modify performance.

A notable example is the copolymerization of 2,6-dimethylphenol with DOPO (9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide)-substituted bisphenols. mdpi.com This approach has been used to synthesize PPOs with enhanced thermal stability and flame retardancy, properties conferred by the phosphorus-containing DOPO moiety. mdpi.com Similarly, copolymerizing this compound with functionalized comonomers could be a viable route to materials with tailored properties for specific applications. For instance, incorporating flexible aliphatic chains could improve impact strength, while introducing polar groups could alter surface properties and adhesion.

The table below illustrates the effect of copolymerization on the properties of poly(2,6-dimethyl-1,4-phenylene oxide) with a DOPO-containing bisphenol, demonstrating the principle of property modification through copolymerization.

Table 1: Comparison of Properties of PPO and DOPO-containing PPO Copolymer

| Property | Conventional PPO (from 2,6-DMP) | DOPO-containing PPO Copolymer | Reference |

|---|---|---|---|

| Glass Transition Temperature (Tg) | Lower | Higher | mdpi.com |

| Thermal Degradability | Standard | Enhanced | mdpi.com |

| Char Yield at 800 °C | Lower | Increased | mdpi.com |

| Solubility in Organic Solvents | Good | Good | mdpi.com |

Alternative Polymerization Methods (e.g., ADMET polymerization of related biphenyl compounds)

Beyond oxidative coupling, other advanced polymerization techniques can be considered for monomers with structures related to this compound. Acyclic Diene Metathesis (ADMET) polymerization is a powerful tool for synthesizing well-defined unsaturated polymers and has been successfully applied to various bio-based biphenyl compounds. rsc.org

ADMET polymerization typically involves the use of ruthenium-based catalysts to couple α,ω-diene monomers, with the release of ethylene as a byproduct. This method is known for its tolerance to a wide range of functional groups and its ability to produce polymers with controlled architectures. Research on the ADMET polymerization of biphenyl monomers derived from natural sources like vanillin and eugenol (B1671780) has demonstrated the feasibility of this approach for creating polymers with good thermal stability. rsc.org For example, the polymerization of a divinyl compound derived from divanillin resulted in a polymer with a high glass transition temperature (around 160 °C) and excellent thermal stability. rsc.org

To apply ADMET polymerization to a monomer like this compound, it would first need to be functionalized with terminal alkene groups. This could be achieved through etherification of the phenolic hydroxyl group with an appropriate alkenyl halide. The resulting α,ω-diene monomer could then potentially undergo ADMET polymerization. The bulky 2,6-dimethylphenyl substituent might present steric challenges for the polymerization catalyst, potentially affecting the reaction rate and the achievable molecular weight. However, the development of highly active and sterically tolerant metathesis catalysts could overcome these limitations.

The table below summarizes the findings from ADMET polymerization of bio-based biphenyl compounds, which can serve as a reference for the potential application of this method to derivatives of this compound.

Table 2: Thermal Properties of Polymers from ADMET Polymerization of Bio-based Biphenyl Monomers

| Monomer Origin | Polymer Glass Transition Temperature (Tg) | 5% Weight Loss Temperature | Reference |

|---|---|---|---|

| Dieugenol | 17 °C | - | rsc.org |

| Bis-unsaturated diester | 54 °C | - | rsc.org |

| Divanillin derivative | ~160 °C | 380 °C | rsc.org |

Reagent in Diverse Organic Reactions

While specific examples of this compound as a reagent in diverse organic reactions are not prevalent in the surveyed literature, its chemical structure suggests several potential applications based on the known reactivity of phenols. The phenolic hydroxyl group is the primary site of reactivity, capable of participating in a range of transformations.

O-Alkylation and O-Arylation: The hydroxyl group can be readily converted to an ether through Williamson ether synthesis or other coupling reactions. This would allow for the introduction of a wide variety of functional groups, modifying the molecule's physical and chemical properties.

Esterification: Reaction with carboxylic acids, acid chlorides, or anhydrides would yield the corresponding phenyl esters. These esters could find use as protecting groups or as monomers for polyester synthesis.

Electrophilic Aromatic Substitution: The phenol (B47542) ring is activated towards electrophilic substitution, although the positions ortho and para to the hydroxyl group are sterically hindered by the 2,6-dimethylphenyl substituent. Reactions such as nitration, halogenation, and Friedel-Crafts acylation would likely occur at the positions ortho and para to the phenyl substituent on the second aromatic ring, directed by this group.

Ligand Synthesis: The phenolic oxygen can act as a coordinating atom in the synthesis of ligands for metal catalysts. The sterically demanding 2,6-dimethylphenyl group could be used to create bulky ligands that influence the selectivity and activity of catalytic processes.

The reactivity of the phenolic hydroxyl group is fundamental to many of these potential applications. The table below lists common reactions involving the phenolic hydroxyl group and the expected products.

Table 3: Potential Organic Reactions Involving the Hydroxyl Group of this compound

| Reaction Type | Reagents | Expected Product |

|---|---|---|

| O-Alkylation | Alkyl halide, Base | Alkyl aryl ether |

| O-Arylation | Aryl halide, Catalyst | Diaryl ether |

| Esterification | Acid chloride, Base | Phenyl ester |

| Electrophilic Substitution | Electrophile (e.g., Br₂) | Ring-substituted phenol |

Future Research Directions and Emerging Paradigms

Exploration of Novel and Sustainable Synthetic Routes

The future synthesis of 3-(2,6-dimethylphenyl)phenol and its derivatives will likely focus on methodologies that are both innovative and environmentally sustainable. Traditional cross-coupling reactions, while effective, often rely on pre-functionalized starting materials and expensive metal catalysts. The development of greener alternatives is a paramount goal.

One promising avenue is the advancement of C-H activation strategies. nih.govnih.gov Direct arylation of a phenol (B47542) with 2,6-dimethylbenzene via C-H activation would represent a highly atom-economical approach, minimizing the generation of stoichiometric byproducts. nih.govnih.gov Future research could focus on developing robust and selective catalysts, potentially based on earth-abundant metals, for this transformation. rsc.org Another area of exploration is the use of sustainable cross-coupling reactions that employ greener solvents and more benign reagents. uvabsorber.comacs.org For instance, developing protocols that utilize water or bio-derived solvents would significantly reduce the environmental footprint of the synthesis. uvabsorber.com

Furthermore, photoredox catalysis and electrochemistry are emerging as powerful tools for forging carbon-carbon bonds under mild conditions. acs.org Investigating the synthesis of this compound using light- or electricity-driven methods could lead to more energy-efficient and sustainable production processes. The development of one-pot tandem reactions that combine multiple synthetic steps would also enhance efficiency and reduce waste. vinatiorganics.compartinchem.com

A comparative look at potential future synthetic strategies is presented in the table below:

| Synthetic Strategy | Potential Advantages | Research Focus |

| Direct C-H Arylation | High atom economy, reduced waste | Development of selective and robust catalysts |

| Sustainable Cross-Coupling | Use of greener solvents and reagents | Optimization of reaction conditions for aqueous media |

| Photoredox/Electro-synthesis | Mild reaction conditions, energy efficiency | Design of suitable photosensitizers or electrochemical cells |

| Tandem Reactions | Increased efficiency, reduced purification steps | Catalyst systems compatible with multiple reaction steps |

Development of Advanced Catalytic Systems Incorporating Arylphenol Ligands

The unique steric and electronic properties of this compound make it an attractive candidate for development as a ligand in homogeneous catalysis. The bulky 2,6-dimethylphenyl group can create a specific steric environment around a metal center, influencing the selectivity of catalytic transformations. symeres.comresearchgate.net

Future research will likely involve the synthesis of a library of chiral and achiral ligands derived from this compound. These ligands could find applications in a variety of catalytic reactions, including cross-coupling, hydrogenation, and polymerization. The development of bifunctional ligands , where the phenolic proton can participate in the catalytic cycle or act as a proton shuttle, is a particularly exciting direction. nih.gov